Cas no 1357945-12-0 (3,4-dibromo-2h-pyrazolo[3,4-b]pyridine)
![3,4-dibromo-2h-pyrazolo[3,4-b]pyridine structure](https://www.kuujia.com/scimg/cas/1357945-12-0x500.png)
3,4-dibromo-2h-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3,4-dibromo-2h-pyrazolo[3,4-b]pyridine
- 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine
- DB-378191
- SCHEMBL25245801
- DTXSID201273614
- 1357945-12-0
- 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo-
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- Inchi: InChI=1S/C6H3Br2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)
- InChI Key: YWDXFMIDGHKDOD-UHFFFAOYSA-N
- SMILES: C1=C(C2=C(NN=C2N=C1)Br)Br
Computed Properties
- Exact Mass: 276.86732g/mol
- Monoisotopic Mass: 274.86937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 41.6Ų
3,4-dibromo-2h-pyrazolo[3,4-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM271032-5g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 5g |
$1061 | 2021-08-18 | |
Chemenu | CM271032-1g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 1g |
$439 | 2021-08-18 | |
Chemenu | CM271032-10g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 10g |
$1594 | 2021-08-18 | |
Alichem | A029185371-10g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 10g |
2,508.48 USD | 2021-06-01 | |
Alichem | A029185371-25g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 25g |
4,330.88 USD | 2021-06-01 | |
Alichem | A029185371-5g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 5g |
1,688.40 USD | 2021-06-01 | |
Chemenu | CM271032-25g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 25g |
$2838 | 2021-08-18 | |
Chemenu | CM271032-1g |
3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine |
1357945-12-0 | 97% | 1g |
$406 | 2023-02-18 |
3,4-dibromo-2h-pyrazolo[3,4-b]pyridine Related Literature
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 3,4-dibromo-2h-pyrazolo[3,4-b]pyridine
3,4-Dibromo-2H-pyrazolo[3,4-b]pyridine (CAS 1357945-12-0): Properties, Applications, and Market Insights
3,4-Dibromo-2H-pyrazolo[3,4-b]pyridine (CAS 1357945-12-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated pyrazolopyridine derivative serves as a versatile building block in organic synthesis, particularly in the development of novel bioactive molecules. The presence of two bromine atoms at the 3 and 4 positions enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization.
In recent years, the demand for 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine has increased, driven by its applications in drug discovery and material science. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, given the pyrazolo[3,4-b]pyridine core's similarity to purine bases. This structural analogy allows for effective interactions with biological targets, making it a promising candidate for the development of new therapeutic agents.
The compound's physicochemical properties contribute to its wide utility. With a molecular weight of 301.91 g/mol and moderate solubility in common organic solvents, 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine offers excellent handling characteristics for laboratory applications. Its stability under various conditions makes it particularly valuable for multi-step synthetic processes, where intermediate robustness is crucial.
Current market trends indicate growing interest in brominated heterocycles like 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine, especially in the context of COVID-19 related research. While not directly involved in antiviral development, this compound's utility in general medicinal chemistry platforms has maintained its relevance during the pandemic. The pharmaceutical industry's continued focus on targeted therapies has further boosted demand for such specialized building blocks.
From a synthetic chemistry perspective, 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine offers multiple advantages. The bromine atoms serve as excellent leaving groups for various transition metal-catalyzed reactions, including Suzuki, Stille, and Sonogashira couplings. This versatility enables the rapid generation of diverse molecular libraries for high-throughput screening programs, addressing one of the key challenges in modern drug discovery.
Environmental and safety considerations for 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine follow standard laboratory protocols for handling brominated compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. Its stability profile suggests low environmental persistence, though proper disposal methods should always be followed according to local regulations.
The future outlook for 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine appears promising, particularly as pharmaceutical companies increasingly explore kinase-targeted therapies for cancer and inflammatory diseases. The compound's ability to serve as a precursor for various pyrazolo[3,4-b]pyridine derivatives positions it as a valuable tool in medicinal chemistry. Additionally, emerging applications in materials science, particularly in the development of organic electronic materials, may create new demand channels for this versatile intermediate.
For researchers considering 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine for their projects, several commercial sources offer the compound in various quantities and purities. Typical purity specifications range from 95% to 98%, with some suppliers providing analytical data including 1H NMR and HPLC chromatograms. Storage recommendations generally suggest keeping the material in a cool, dry place protected from light to maintain stability over extended periods.
In conclusion, 3,4-dibromo-2H-pyrazolo[3,4-b]pyridine (CAS 1357945-12-0) represents an important synthetic intermediate with growing significance in pharmaceutical research and development. Its unique structural features, combined with versatile reactivity, make it a valuable building block for drug discovery programs. As the demand for novel heterocyclic compounds continues to rise in medicinal chemistry, this brominated pyrazolopyridine derivative is likely to maintain its position as a key intermediate in organic synthesis and drug development pipelines.
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